4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol
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Overview
Description
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol is an organic compound that features a piperidine ring substituted with a trifluoromethoxy-benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol typically involves the following steps:
Formation of the Trifluoromethoxy-benzyl Intermediate: The trifluoromethoxy-benzyl group can be introduced using a trifluoromethoxylation reagent.
Coupling with Piperidine: The trifluoromethoxy-benzyl intermediate is then coupled with piperidine under suitable conditions, such as using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative.
Substitution: The trifluoromethoxy-benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a piperidine derivative without the hydroxyl group.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.
Mechanism of Action
The mechanism of action of 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The piperidine ring may also play a role in modulating the compound’s activity by influencing its conformation and stability.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzyl bromide: A precursor used in the synthesis of 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol.
4-(Trifluoromethyl)benzyl alcohol: Another compound with a trifluoromethyl group, used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both the trifluoromethoxy group and the piperidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H16F3NO2 |
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Molecular Weight |
275.27 g/mol |
IUPAC Name |
4-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)19-11-3-1-10(2-4-11)9-12(18)5-7-17-8-6-12/h1-4,17-18H,5-9H2 |
InChI Key |
YBWKLNVBFPZYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=C(C=C2)OC(F)(F)F)O |
Origin of Product |
United States |
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